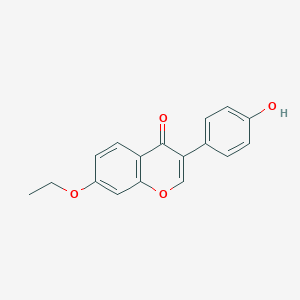

7-Ethoxy-3-(4-Hydroxyphenyl)chromen-4-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-O-Ethyldaidzein: is a chemical compound with the molecular formula C17H14O4 and a molecular weight of 282.29 g/mol . This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological and pharmacological activities. It is characterized by the presence of an ethoxy group at the 7th position and a hydroxyphenyl group at the 3rd position on the chromen-4-one backbone .

Wissenschaftliche Forschungsanwendungen

7-O-Ethyldaidzein has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.

Industry: Utilized in the development of new materials and chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-Ethyldaidzein typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with ethyl bromoacetate in the presence of a base such as potassium carbonate . The reaction mixture is then subjected to cyclization using an acid catalyst like sulfuric acid to form the chromen-4-one core .

Industrial Production Methods

Industrial production of 7-O-Ethyldaidzein may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Analyse Chemischer Reaktionen

Types of Reactions

7-O-Ethyldaidzein undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The chromen-4-one core can be reduced to form chroman derivatives.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as or in acidic medium.

Reduction: Reagents like or .

Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of quinone derivatives.

Reduction: Formation of chroman derivatives.

Substitution: Formation of various substituted chromen-4-one derivatives.

Wirkmechanismus

The mechanism of action of 7-O-Ethyldaidzein involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, reducing oxidative stress.

Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

7-Hydroxy-3-phenyl-4H-chromen-4-one: Lacks the ethoxy group, which may affect its biological activity.

3-(4-Ethoxyphenoxy)-7-hydroxy-4H-chromen-4-one: Similar structure but with an additional phenoxy group, leading to different properties.

Uniqueness

7-O-Ethyldaidzein is unique due to the presence of both ethoxy and hydroxyphenyl groups, which contribute to its distinct chemical reactivity and biological activities. Its specific substitution pattern allows for targeted interactions with molecular targets, making it a valuable compound in various research fields .

Biologische Aktivität

7-O-Ethyldaidzein is a synthetic derivative of daidzein, an isoflavone known for its biological activities, particularly its estrogenic and antiestrogenic effects. This article explores the biological activity of 7-O-Ethyldaidzein, highlighting its mechanisms, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Synthesis

7-O-Ethyldaidzein is characterized by the presence of an ethyl group at the 7-position of the daidzein molecule. The modification aims to enhance the compound's biological activity compared to its parent compound, daidzein. The synthesis typically involves alkylation reactions where ethyl groups are introduced to the hydroxyl group at position 7.

Research indicates that 7-O-Ethyldaidzein interacts with estrogen receptors (ERs), influencing various cellular processes:

- Estrogenic Activity : Studies have shown that modifications at the 7-position can shift the compound's activity from estrogenic to antiestrogenic. For instance, while daidzein exhibits estrogenic properties, certain analogues, including some derivatives like 7-O-Ethyldaidzein, may act as selective estrogen receptor modulators (SERMs) depending on their structure .

- Antiestrogenic Activity : Investigations into daidzein analogues reveal that substitutions at the 7-position can lead to increased antiestrogenic activity. In particular, compounds with hydrophobic groups at this position have demonstrated significant antagonistic effects on ER-mediated transcriptional activity .

Biological Effects

The biological effects of 7-O-Ethyldaidzein can be summarized in several key areas:

- Cancer Cell Proliferation : In vitro studies using MCF-7 breast cancer cells indicate that 7-O-Ethyldaidzein can inhibit cell proliferation in the presence of estradiol. The compound's ability to block ER-mediated signaling pathways contributes to its potential as a therapeutic agent against hormone-dependent cancers .

- Antioxidant Properties : Like other isoflavones, 7-O-Ethyldaidzein exhibits antioxidant activity, which may protect cells from oxidative stress and reduce inflammation. This property is particularly relevant in the context of cancer prevention and cardiovascular health .

- Metabolic Effects : The compound has also been studied for its impact on metabolic pathways. Isoflavones, including derivatives like 7-O-Ethyldaidzein, have been shown to influence lipid metabolism and glucose homeostasis, suggesting potential benefits for metabolic syndrome and diabetes management .

Case Studies

Several studies have investigated the biological activities of 7-O-Ethyldaidzein and related compounds:

- Study on MCF-7 Cells : A study reported that 7-O-Ethyldaidzein significantly inhibited the clonogenicity of MCF-7 cells when treated with estradiol. At a concentration of 10 μM, it completely blocked cell proliferation, demonstrating its potent antiestrogenic properties .

- Safety Assessment in Cosmetic Applications : A recent case study evaluated the safety of daidzein derivatives in cosmetic formulations. It concluded that concentrations up to 0.1% were safe for topical application based on pharmacokinetic modeling and bioactivity exposure ratios .

Summary of Biological Activities

Eigenschaften

IUPAC Name |

7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGLMEIZDQKJBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50400753 |

Source

|

| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146698-96-6 |

Source

|

| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.